

(S)-Lercanidipine: A Comprehensive Pharmacological Profile

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Compound of Interest

Compound Name: (S)-Lercanidipine Hydrochloride

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Introduction

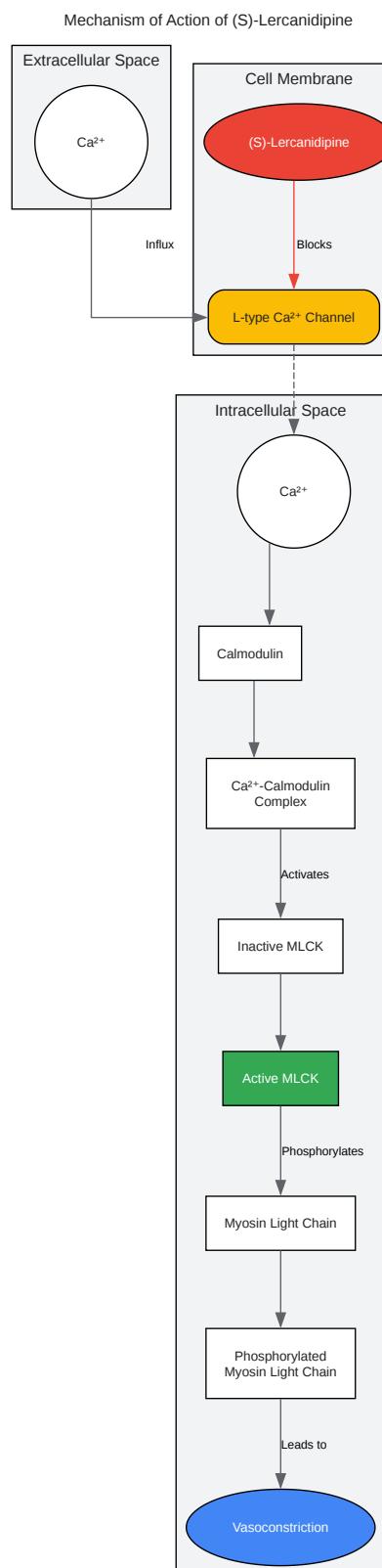
Lercanidipine is a third-generation dihydropyridine calcium channel blocker widely utilized in the management of essential hypertension.[1] It exerts its therapeutic effects by selectively inhibiting the influx of calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells, leading to peripheral vasodilation and a subsequent reduction in blood pressure.[2] Lercanidipine is a chiral compound, and its pharmacological activity resides predominantly in the (S)-enantiomer, which exhibits significantly higher affinity for the L-type calcium channel compared to the (R)-enantiomer. This document provides a detailed technical overview of the pharmacological properties of (S)-Lercanidipine, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy, with a particular emphasis on quantitative data and experimental methodologies.

Mechanism of Action

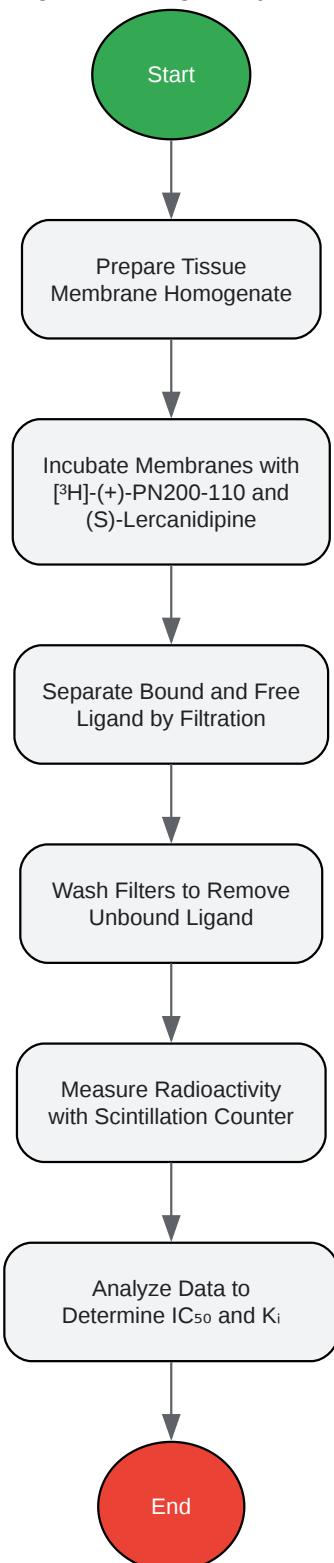
(S)-Lercanidipine's primary mechanism of action is the stereoselective blockade of L-type calcium channels (CaV1.2) in vascular smooth muscle cells.[3] This inhibition prevents the influx of extracellular calcium, a critical step in the excitation-contraction coupling process, resulting in smooth muscle relaxation and vasodilation.[4] The high lipophilicity of lercanidipine allows it to accumulate in the lipid bilayer of cell membranes, from which it gradually reaches the calcium channels, contributing to its slow onset and long duration of action.[5]

Signaling Pathway

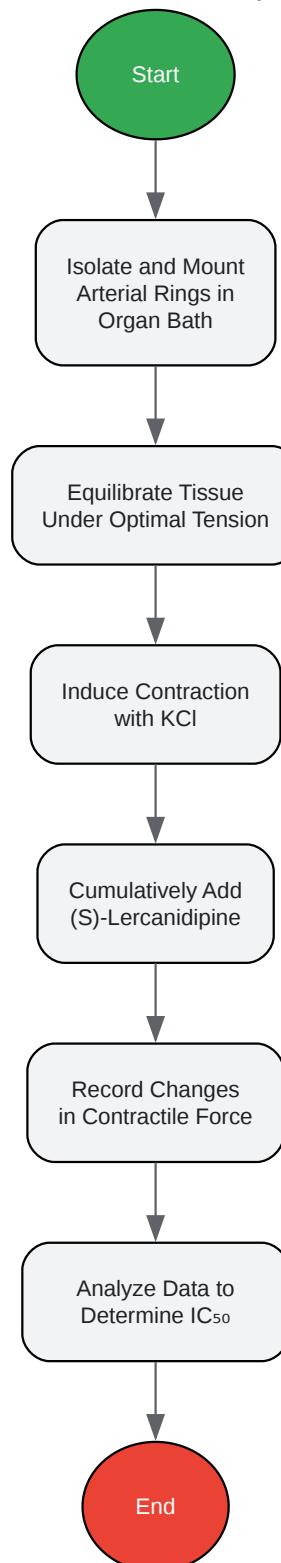
The binding of (S)-Lercanidipine to the L-type calcium channel inhibits the downstream signaling cascade that leads to vasoconstriction. The following diagram illustrates this inhibitory effect.



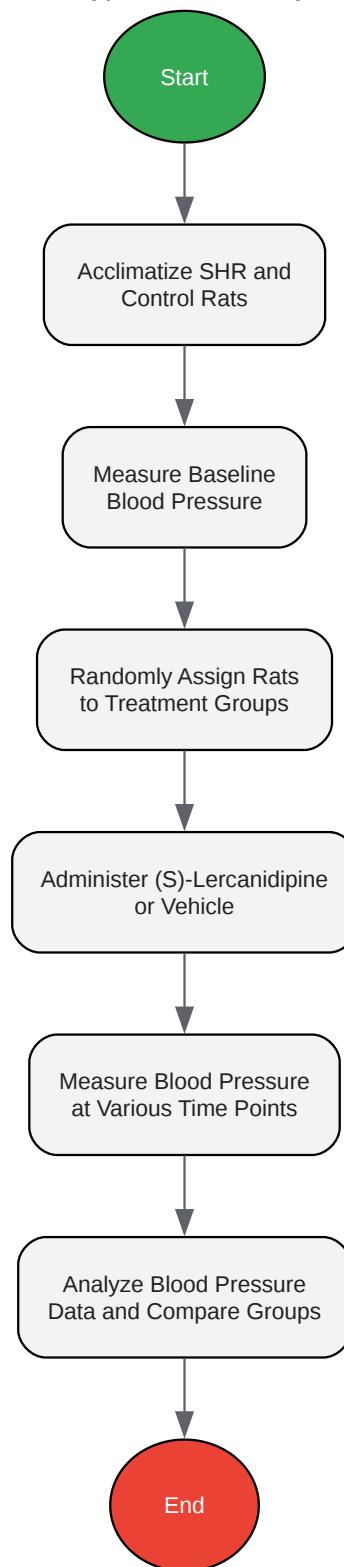
Radioligand Binding Assay Workflow



In Vitro Vasorelaxation Assay Workflow



In Vivo Antihypertensive Study Workflow

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